5-sec-Butyluracil
Description
Contextualization within the Broader Landscape of Substituted Uracil (B121893) Derivatives
Substituted uracil derivatives represent a significant class of compounds in medicinal chemistry and molecular biology. chemicalbook.comnih.govtaylorandfrancis.com The uracil structure, being a key component of RNA, provides a scaffold that can be chemically modified to interact with various biological targets. chemicalbook.comresearcher.life Modifications, particularly at the C-5 position of the pyrimidine (B1678525) ring, have led to the development of a wide array of compounds with diverse biological activities. nih.govresearchgate.net These derivatives are known to exhibit antiviral, anticancer, and antibacterial properties. chemicalbook.comnih.govnih.gov For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a prime example of a C-5 substituted uracil that has had a profound impact on chemotherapy. chemicalbook.comresearcher.life
The introduction of an alkyl group, such as a sec-butyl group at the C-5 position, modifies the lipophilicity and steric properties of the uracil molecule. This can influence its ability to bind to enzymatic targets or penetrate cell membranes. Research into 5-substituted uracils has shown that the nature of the substituent at this position is a critical determinant of biological activity. researchgate.net 5-sec-Butyluracil is situated within this landscape as a subject of interest for its potential biological effects, which have been noted in antiviral research. smolecule.com
Historical Trajectories and Foundational Research on Sec-Butylated Uracils
The study of uracil and its derivatives has a rich history dating back to the early 20th century, with the first modification of uracil being synthesized in 1906. chemicalbook.com However, the therapeutic potential of these compounds was not significantly explored until the mid-1940s and 1950s, which saw the first studies into their antibacterial and anticarcinogenic activities. chemicalbook.com
Chemical and Physical Properties of this compound
While extensive research data on this compound is limited, some of its basic properties have been reported in chemical databases.
| Property | Value |
| CAS Number | 61568-02-3 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Common Synonyms | 5-butan-2-yl-1H-pyrimidine-2,4-dione |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61568-02-3 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-butan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-3-5(2)6-4-9-8(12)10-7(6)11/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
WJJQDMCCKSOEST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Sec Butyluracil and Analogues
General Synthetic Strategies for Substituted Uracil (B121893) Core Structures
The construction of 5-substituted uracils can be approached through two primary routes: building the substituted pyrimidine (B1678525) ring from acyclic precursors or by direct functionalization of a pre-formed uracil or pyrimidine core.
The modification of a pre-existing pyrimidine ring is a common and versatile method for accessing 5-substituted uracils. The C5 position is relatively electron-rich compared to other carbon atoms in the ring, making it a prime site for electrophilic attack. wikipedia.org
A widely employed strategy involves the halogenation of the uracil ring at the C5 position, typically creating 5-bromouracil (B15302) or 5-iodouracil. These halogenated intermediates serve as versatile synthons for subsequent cross-coupling reactions. mdpi.comresearchgate.net Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are powerful tools for introducing a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the C5 position. rsc.orgbeilstein-journals.org For instance, the Heck reaction allows for the coupling of aryl halides with alkenes, mediated by an organopalladium complex, using C5-halogenated pyrimidines as starting materials. rsc.org
Another approach involves the direct functionalization of the C5 C-H bond. While more challenging, this method offers a more atom-economical route. Recent advancements have explored photoredox catalysis to achieve direct C5 arylation of uracil substrates with aryl diazonium salts in aqueous solutions without the need for transition metals. acs.org
The introduction of an alkyl group, such as the sec-butyl moiety, at the C5 position can be accomplished through several synthetic methods. A direct approach is the alkylation of uracil with a suitable sec-butyl halide, like sec-butyl bromide, under basic conditions. smolecule.com
The synthesis of related 5-alkyluracils provides insight into these transformations. For example, 5-t-butyluracil has been synthesized from (Z)-2-carboxamido-1-tert-butylcarbamate via a base-catalyzed cyclization. nih.gov The synthesis of other 5-alkyluracils, including 5-ethyl, 5-n-propyl, and 5-isopropyl derivatives, has been achieved by starting from the corresponding 5-alkylbarbituric acids. These are converted to 5-alkyl-2,4,6-trichloropyrimidines, which are then selectively hydrolyzed to yield the desired 5-alkyl-6-chlorouracils. mdpi.com
A general synthesis for 5-alkyluracils can be summarized as follows:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| sec-Butylurea, Ethyl acetoacetate | 1. Reflux 2. NaH | 3-sec-Butyl-6-methyluracil (B107482) | >89 | google.com |
| 5-Alkylbarbituric acids | 1. POCl₃, N,N-dimethylaniline 2. 10% aq. NaOH | 6-Chloro-5-alkyluracils | - | mdpi.com |
| 5-Bromouracil, Amines | Reflux in aminating agent | 5-Aminouracil derivatives | 70-75 | mdpi.com |
Table 1: Selected Synthetic Methods for Substituted Uracils
A significant challenge in the synthesis of uracil derivatives is controlling the regioselectivity of substitution between the carbon atom at position 5 (C5) and the nitrogen atoms at positions 1 (N1) and 3 (N3). Alkylation reactions, in particular, can often lead to a mixture of N-alkylated and C-alkylated products.
The outcome of the reaction is heavily influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. Generally, N-alkylation is kinetically favored. Michael-type additions, for instance, are a convenient method for N-alkylation and have been shown to be highly N1-regioselective when reacting 5-substituted uracils with acrylates in the presence of a base like triethylamine (B128534) (TEA). nih.govbeilstein-journals.org
To achieve selective C5-alkylation, strategies often involve using a pre-functionalized uracil, such as 5-bromouracil, and employing cross-coupling reactions that are specific to the C-X bond (where X is a halogen). mdpi.com Alternatively, the N1 and N3 positions can be protected with suitable blocking groups to direct the substitution to the C5 position, although this adds extra steps to the synthesis. The choice of silyl (B83357) groups as steric shields has been shown to reverse the natural N3 vs. N1 regioselectivity in the ribosylation of hydantoin, a related heterocyclic system, suggesting a potential strategy for controlling regioselectivity in uracil derivatives as well. rsc.org
Introduction of the Sec-Butyl Moiety and Other Alkyl Substituents
Chemical Transformations and Derivatization of 5-sec-Butyluracil Analogues
Once the this compound core is synthesized, it can undergo further chemical transformations to create a diverse range of derivatives. These reactions can target the remaining reactive sites on the pyrimidine ring.
While halogenation is often a primary step to enable C5 substitution, it can also be performed on an already 5-substituted uracil to functionalize other positions or to replace the existing substituent. However, the most common halogenation is the direct bromination or chlorination at the C5 position of uracil itself. mdpi.comresearchgate.net
A highly relevant example is the synthesis of 5-bromo-3-sec-butyl-6-methyluracil, a compound known as bromacil. google.compatsnap.com In this synthesis, 3-sec-butyl-6-methyluracil is brominated. The process involves using a complexing reagent like absolute ethyl alcohol and tetrabromocyclohexadienone, with p-toluenesulfonic acid as a catalyst, which significantly improves reaction conditions and yield. google.com This demonstrates that even with existing substituents at N3 and C6, the C5 position remains reactive towards electrophilic bromination.
| Substrate | Brominating Agent | Catalyst/Conditions | Product | Reference |
| 6-chloro-1,3-dimethyluracil | Br₂, Ac₂O | Acetic Acid, 25 °C | 5-bromo-6-chloro-1,3-dimethyluracil | beilstein-journals.org |
| 5-Acetyluracil | Bromine | Acetic Acid | 5-Bromoacetyluracil | acs.org |
| 3-sec-Butyl-6-methyluracil | Tetrabromocyclohexadienone | p-Toluenesulfonic acid | 5-bromo-3-sec-butyl-6-methyluracil | google.com |
Table 2: Examples of Bromination Reactions on Uracil Derivatives
With the C5 position occupied by a sec-butyl group, other positions on the uracil ring can be targeted for further functionalization. The C6 position is a key site for such modifications. For example, 5-alkyluracils can be chlorinated at the C6 position using phosphorus oxychloride. mdpi.com This 6-chloro group can then be displaced by various nucleophiles, such as substituted piperazines, to introduce new functional groups. mdpi.com
Another strategy involves Suzuki-Miyaura cross-coupling. Starting from 5-bromo-6-chlorouracil derivatives, a Sonogashira coupling can first be performed selectively at the more reactive C6-Cl bond, followed by a Suzuki coupling at the C5-Br bond to introduce aryl groups. beilstein-journals.org This stepwise functionalization allows for the controlled synthesis of polysubstituted uracils.
The nitrogen atoms can also be functionalized. For instance, N-alkylation of 5-substituted uracils can be achieved via Michael addition or by reaction with alkyl halides, although regioselectivity between N1 and N3 remains a key consideration. mdpi.comnih.gov
Formation of Complex Uracil-Based Conjugates and Advanced Architectures
The versatile structure of the uracil scaffold allows for its incorporation into a wide array of complex molecular architectures and conjugates. These advanced structures are designed to combine the properties of uracil with other functional molecules, leading to novel applications. Synthetic strategies to achieve these conjugates often involve multi-step processes, including click chemistry, multi-component reactions, and solid-phase synthesis.
Researchers have successfully synthesized conjugates of uracil with various pharmacophores to enhance their biological profiles. researchgate.net For instance, 1H-1,2,3-triazole-tethered uracil-ferrocenyl chalcone (B49325) conjugates have been created using Huisgen's azide-alkyne cycloaddition reaction, a cornerstone of click chemistry. scispace.com This method involves the reaction between an O-propargylated ferrocenylchalcone and an N-alkylated-azido-uracil in the presence of a copper catalyst. scispace.com Similarly, conjugates of oleanolic acid and uracil have been synthesized, starting with the acylation of oleanolic acid, followed by coupling with a uracil derivative. researchgate.net
Other notable examples include the stereoselective synthesis of uracil polyoxin (B77205) C (UPOC) conjugates, which are designed as potential inhibitors of chitin (B13524) synthase. acs.org The key step in this synthesis is the nucleophilic addition of trimethylsilyl (B98337) cyanide to a chiral sulfinimine derived from 2′,3′-protected 5′-formyluridine. acs.org The resulting amino functionality of the UPOC methyl ester is then coupled with activated isoxazole (B147169) carboxylic acids to form the final conjugate. acs.org Furthermore, uracil-coumarin conjugates have been synthesized by treating 1-substituted uracil derivatives with brominated coumarins in the presence of potassium carbonate. mathnet.ru
The construction of advanced, self-assembling architectures has also been demonstrated. A tetrathiafulvalene (B1198394) (TTF) donor with a uracil moiety was synthesized to create redox-active tubular frameworks. researchgate.net These structures self-assemble through a combination of complementary hydrogen bonds between uracil moieties and π-stacking interactions between the TTF skeletons, forming well-defined channels. researchgate.net The synthesis of highly substituted imidazole-uracil molecules has been achieved through Ugi four-component reactions (U-4CR) followed by a post-cyclization step, demonstrating a one-pot sequence to build molecular diversity. acs.org
Solid-phase synthesis offers a robust platform for creating oligonucleotide conjugates. mdpi.com A general method involves the activation of the 5'-hydroxyl group of a protected oligonucleotide on a solid support with N,N'-disuccinimidyl carbonate (DSC), followed by reaction with an amino-containing ligand. mdpi.com This approach has been used to attach various molecules, including peptides and fluorophores, to oligonucleotides. mdpi.com
Table 1: Examples of Uracil-Based Conjugate Synthesis
| Conjugate Type | Key Synthetic Strategy | Starting Materials Example | Reference |
|---|---|---|---|
| Uracil-Ferrocenyl Chalcone | Huisgen Azide-Alkyne Cycloaddition (Click Chemistry) | O-propargylated ferrocenylchalcone and N-alkylated-azido-uracil | scispace.com |
| Oleanolic Acid-Uracil | Acylation and Amidation | Oleanolic acid and Uracil derivatives | researchgate.net |
| Uracil Polyoxin C (UPOC)-Isoxazole | Stereoselective Nucleophilic Addition & Amide Coupling | 5'-formyluridine and activated isoxazole carboxylic acids | acs.org |
| Uracil-Coumarin | Nucleophilic Substitution | 1-substituted uracil derivatives and bromo-coumarins | mathnet.ru |
| Imidazole-Uracil | Ugi Four-Component Reaction (U-4CR) | Aldehyde, amine, isocyanide, and uracil-derived acetic acid | acs.org |
Methodological Advancements and Optimization in Uracil Synthesis
Application of Phase Transfer Catalysis in Synthetic Routes
Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering significant advantages for reactions involving immiscible phases. fzgxjckxxb.com In uracil synthesis, particularly for N-alkylation, PTC provides a milder, more efficient, and often more selective alternative to traditional methods. fzgxjckxxb.comtandfonline.com The principle of PTC involves a catalyst, typically a quaternary onium salt or a crown ether, which transports a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. fzgxjckxxb.comresearchgate.net
This methodology is highly effective for the N-alkylation of pyrimidine heterocycles like uracil. tandfonline.com The reaction can be performed under solid-liquid or liquid-liquid biphasic conditions. tandfonline.comrsc.org For example, the N-alkylation of uracils can be carried out regioselectively at the N-1 position using an alkyl halide in the presence of a catalyst such as 18-crown-6 (B118740) or tetraglyme (B29129) with potassium tert-butoxide. tandfonline.com The use of PTC can circumvent the heat and mass transfer limitations often encountered in batch scale-up, leading to a safer process and a higher quality product. rsc.org
Table 2: Phase-Transfer Catalysis (PTC) in Uracil Alkylation
| Reaction Type | Catalyst System | Phase Conditions | Advantages Noted | Reference |
|---|---|---|---|---|
| N-Alkylation of Uracil | 18-crown-6 / Potassium tert-butoxide | Solid-Liquid | High regioselectivity at N-1 | tandfonline.com |
| Uracil Synthesis (Cyclization) | Polyoxyethylene dodecyl ether phosphate (B84403) sodium salt | Solid-Liquid | Improved yield, reduced reagent usage, uniform dispersion | google.com |
| Urapidil Synthesis (N-Alkylation) | Inverse Phase Transfer Catalyst | Liquid-Liquid | Shorter reaction time, high yield (>80%), high purity (>99.5%) | google.com |
| N-Alkylation | Ammonium (B1175870) Sulfate (B86663)@Hydro-thermal Carbon (AS@HTC) | Heterogeneous | Reusable catalyst, excellent selectivity and yields (80-90%) | ias.ac.in |
| N-Alkylation | Tetrabutylammonium bromide (Bu4NBr) / KOH | Solid-Liquid | Key step in preparing antiulcer agents | fzgxjckxxb.com |
Process Optimization for Enhanced Reaction Yields and Environmental Sustainability
One key area of optimization is the development of efficient, diversity-oriented synthesis routes. For example, a method for producing 5-sulfone-substituted uracils was optimized by systematically adjusting temperature, reaction time, and reagent equivalents, which led to yields of up to 98% from easily accessible starting materials. acs.org The optimization process involved a screening of conditions, which found that a temperature of 130 °C and specific molar ratios of reagents were ideal. acs.org
The synthesis of active pharmaceutical ingredients containing a uracil core, such as Trifluridine/Tipiracil, has been significantly optimized for industrial-scale production. By innovating the synthesis route and refining process conditions (e.g., molar ratios, temperature, solvent selection, and post-treatment methods), researchers eliminated the need for column chromatography, simplified workup procedures, and achieved stable, high yields (over 78%).
The application of novel technologies also contributes to process optimization. A rapid and scalable method for the visible-light-induced bromination of uracil derivatives was developed using a falling film looping photoreactor. chemrxiv.org This approach is more environmentally friendly than traditional methods that use toxic reagents like molecular bromine. chemrxiv.org Optimization of the solvent, reaction time, and the amount of N-bromosuccinimide (NBS) led to high yields (up to 84%) and demonstrated scalability with a potential productivity of up to 1.2 kg/day . chemrxiv.org Furthermore, the use of heterogeneous catalysts, such as ammonium sulfate coated on hydrothermal carbon, provides a practical and efficient method for N1-alkylation of pyrimidines under mild conditions, with the added benefit of catalyst reusability. ias.ac.in
Table 3: Process Optimization Strategies for Uracil Synthesis
| Synthetic Target | Optimization Strategy | Key Parameters Optimized | Outcome | Reference |
|---|---|---|---|---|
| 5-Sulfone-substituted uracils | Systematic screening of reaction conditions | Temperature, time, reagent equivalents | Yields increased from 20% to over 90% | acs.org |
| Trifluridine (FTD) | Route innovation and process refinement | Solvents, purification method, molar ratios | Eliminated column chromatography; total yield of 78.6% | |
| 5-Bromouracil derivatives | Application of continuous flow photoreactor | Solvent, amount of NBS, reaction time | High yield (84%), scalable, reduced use of toxic reagents | chemrxiv.org |
| N1-alkylated pyrimidines | Use of a reusable heterogeneous catalyst | Catalyst loading, molar ratio | High yields (80-90%), catalyst reusable for multiple runs | ias.ac.in |
| General Uracil Production | Green process using Phase Transfer Catalysis | Catalyst type and amount, solvent | Yield over 95%, reduced waste | google.com |
Advanced Spectroscopic and Chromatographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. westminster.ac.uk For 5-sec-butyluracil, both ¹H and ¹³C NMR are employed to map out the connectivity and spatial arrangement of its atoms. researchgate.net
In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide a wealth of structural information. The protons of the sec-butyl group exhibit characteristic signals. The methine proton (CH) directly attached to the uracil (B121893) ring is expected to appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) will also present as a multiplet, further complicated by diastereotopicity. The two methyl groups (CH₃) of the sec-butyl substituent will likely show distinct signals, appearing as a doublet and a triplet. The protons on the uracil ring, specifically the N-H protons and the C6-H proton, will have their own characteristic chemical shifts, which can be influenced by the solvent and concentration. sigmaaldrich.comresearchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. hmdb.ca Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons (C2 and C4) of the uracil ring are typically found at the downfield end of the spectrum. The olefinic carbons (C5 and C6) will also have characteristic chemical shifts. The four carbons of the sec-butyl group will each give a separate signal, allowing for the complete assignment of the carbon framework. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to definitively assign proton and carbon signals and to confirm the connectivity between the sec-butyl group and the uracil ring. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar functional groups and may not represent experimentally verified data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Uracil N1-H | 10.5 - 11.5 | - |
| Uracil N3-H | 10.0 - 11.0 | - |
| Uracil C6-H | 7.5 - 8.0 | 140 - 145 |
| sec-Butyl CH | 2.5 - 3.0 | 35 - 45 |
| sec-Butyl CH₂ | 1.5 - 2.0 | 25 - 35 |
| sec-Butyl CH₃ (doublet) | 1.1 - 1.4 | 15 - 25 |
| sec-Butyl CH₃ (triplet) | 0.8 - 1.1 | 10 - 15 |
| Uracil C2=O | - | 150 - 155 |
| Uracil C4=O | - | 160 - 165 |
| Uracil C5 | - | 110 - 115 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. pressbooks.pubspectroscopyonline.com
Key vibrational modes for this compound include the N-H stretching vibrations of the amide groups in the uracil ring, which typically appear as broad bands in the region of 3100-3300 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups are expected to produce strong, sharp peaks in the range of 1650-1750 cm⁻¹. The C=C double bond stretching of the uracil ring will likely be observed around 1600-1650 cm⁻¹. The C-H stretching vibrations of the aliphatic sec-butyl group will be visible just below 3000 cm⁻¹. Additionally, C-H bending vibrations and other fingerprint region absorptions will provide further structural confirmation. db-thueringen.de
Table 2: Expected IR Absorption Frequencies for this compound This table is generated based on typical IR absorption frequencies for similar functional groups and may not represent experimentally verified data.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3100 - 3300 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carbonyl) | Stretching | 1650 - 1750 |
| C=C (Olefinic) | Stretching | 1600 - 1650 |
| N-H | Bending | 1500 - 1600 |
| C-H | Bending | 1350 - 1480 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. rsc.org For this compound, MS is crucial for confirming its molecular weight and for obtaining structural information through the analysis of its fragmentation patterns. wpmucdn.comlibretexts.orgacdlabs.comchemguide.co.uk
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of the sec-butyl group. Common fragmentation pathways would include the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃) from the sec-butyl side chain, leading to prominent fragment ions. The uracil ring itself can also undergo characteristic fragmentation.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table is generated based on common fragmentation patterns and may not represent experimentally verified data.
| Ion | m/z (Nominal) | Possible Identity |
|---|---|---|
| [M]⁺ | 182 | Molecular Ion |
| [M - 15]⁺ | 167 | Loss of •CH₃ |
| [M - 29]⁺ | 153 | Loss of •CH₂CH₃ |
| [M - 57]⁺ | 125 | Loss of •C₄H₉ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and conjugated systems. uobaghdad.edu.iqacs.org Uracil and its derivatives, including this compound, contain a conjugated π-system within the pyrimidine (B1678525) ring, which gives rise to characteristic UV absorption bands. rsc.orgnih.gov
The UV-Vis spectrum of this compound in a suitable solvent is expected to show a strong absorption maximum (λ_max) in the ultraviolet region, typically between 250 and 280 nm. This absorption is attributed to π → π* electronic transitions within the conjugated system of the uracil ring. The position and intensity of the absorption band can be influenced by the solvent polarity and pH. The sec-butyl substituent at the 5-position may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted uracil.
Table 4: Expected UV-Vis Absorption Data for this compound This table is generated based on typical UV-Vis data for uracil derivatives and may not represent experimentally verified data.
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|---|
| Ethanol (B145695) | ~260 | ~8,000 - 10,000 | π → π* |
| Water (neutral pH) | ~260 | ~8,000 - 10,000 | π → π* |
Chromatographic Methodologies for Isolation, Purification, and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. nih.govscientificliterature.org A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov
Detection is commonly achieved using a UV detector set at the λ_max of this compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. HPLC can be used to quantify the purity of a sample by measuring the area of the main peak relative to the total area of all peaks. lgcstandards.com
Table 5: Typical HPLC Parameters for this compound Analysis This table provides a general example and specific conditions may vary.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sphinxsai.comnih.gov While this compound itself has low volatility due to the polar uracil ring and hydrogen bonding, it can be analyzed by GC-MS after derivatization. dss.go.th Derivatization, for instance by silylation, increases the volatility and thermal stability of the compound, making it amenable to GC analysis. jit.ac.inresearchgate.net
The gas chromatogram separates the derivatized this compound from other components in the sample. The mass spectrometer then provides a mass spectrum for the eluting peak, confirming its identity through its characteristic molecular ion and fragmentation pattern.
Table 6: General GC-MS Parameters for Derivatized this compound Analysis This table provides a general example and specific conditions will depend on the derivatization agent used.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low to a high temperature |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
In the academic research setting, Thin-Layer Chromatography (TLC) serves as an indispensable technique for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and cost-effectiveness make it a primary choice for qualitatively assessing the progress of a synthesis, identifying the presence of starting materials, intermediates, and products, and optimizing reaction conditions.
The principle of TLC in this context relies on the differential partitioning of the compounds present in the reaction mixture between a stationary phase, typically a silica (B1680970) gel coated on a plate, and a liquid mobile phase. Due to differences in polarity and other physicochemical properties, the starting materials, intermediates, and the this compound product will travel up the TLC plate at different rates, resulting in distinct spots.
For monitoring the synthesis of this compound, silica gel 60 F254 plates are commonly employed as the stationary phase. nih.govsemanticscholar.org The 'F254' designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds, such as the pyrimidine ring in this compound, under a UV lamp at 254 nm. nih.gov
The selection of an appropriate mobile phase, or eluent system, is critical for achieving good separation of the spots on the TLC plate. The choice of solvent system is often determined empirically, starting with common mixtures and adjusting the polarity to achieve optimal resolution. silicycle.com For 5-substituted uracils, mixtures of a relatively non-polar solvent like hexane (B92381) or chloroform (B151607) with a more polar solvent such as ethyl acetate (B1210297) or methanol are frequently used. nih.govsilicycle.com The progress of a reaction, for instance, the alkylation of uracil or the synthesis from a precursor like 3-sec-butyl-6-methyluracil (B107482), can be tracked by spotting the reaction mixture on a TLC plate at regular intervals. patsnap.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the this compound product will appear and intensify. chemistryhall.com
Detailed Research Findings
While specific Rf values for this compound are not extensively documented in publicly available literature, the general behavior of 5-alkyluracils on TLC can be inferred from studies on related compounds. The Rf value, or retention factor, is a quantitative measure of a compound's movement up the TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
In a typical synthesis of a 5-substituted uracil, the starting materials and the final product will possess different polarities, leading to different Rf values. For example, in the synthesis of 5-alkyl-6-substituted uracils, TLC was used to monitor the reaction progress using a chloroform:methanol (8:2 v/v) solvent system. nih.gov In another instance involving the synthesis of 5-hetaryluracil derivatives, reactions were monitored using silica-gel-coated aluminum plates. koreascience.kr
The visualization of the separated spots is most commonly achieved by exposing the developed TLC plate to UV light (254 nm), where the uracil-containing compounds appear as dark spots against a fluorescent background. nih.govsemanticscholar.org Should the compounds not be UV-active or for enhanced visualization, various staining reagents can be employed. A general-purpose stain like phosphomolybdic acid in ethanol can be used, which reacts with most organic compounds to produce colored spots upon heating. chemistryhall.com
The following interactive tables illustrate hypothetical data for monitoring a synthesis of this compound, demonstrating how Rf values might change with different solvent systems and how reaction progress can be tracked over time.
Table 1: Hypothetical Rf Values of Compounds in Different TLC Solvent Systems
This table shows potential Rf values for this compound and a hypothetical precursor in various solvent systems. The difference in Rf values allows for their separation and identification on the TLC plate.
| Compound | Solvent System A (Hexane:Ethyl Acetate 3:1) | Solvent System B (Chloroform:Methanol 9:1) |
| Precursor (e.g., Uracil) | 0.15 | 0.30 |
| This compound | 0.45 | 0.65 |
Table 2: Hypothetical TLC Monitoring of this compound Synthesis
This table illustrates how the intensity of spots on a TLC plate might change over the course of a reaction, as observed under UV light.
| Reaction Time (hours) | Precursor Spot Intensity | This compound Spot Intensity |
| 0 | Strong | None |
| 1 | Medium | Weak |
| 2 | Weak | Medium |
| 4 | Faint | Strong |
| 6 | None | Strong |
Computational Chemistry and Theoretical Modeling Studies of 5 Sec Butyluracil Analogues
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netvub.be For uracil (B121893) derivatives, including analogues of 5-sec-butyluracil, techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation (MP2) theory are employed to optimize molecular geometries and calculate electronic properties. nih.govnih.gov
Ab initio calculations have been used to study the stability and reactivity of uracil derivatives in different solvents. nih.gov These studies reveal that solvent polarity significantly influences properties such as solvation free energy, dipole moment, polarizability, and the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.gov For instance, in a study of cytosine, 1-methyl cytosine, and cytidine, the solvation free energy and polarizability were found to decrease in the order of water > DMSO > n-octanol > chloroform (B151607). nih.gov Conversely, the dipole moment and HOMO-LUMO energy gap followed the trend of polar protic solvents > polar aprotic solvents > nonpolar solvents. nih.gov These electronic parameters are crucial in predicting the reactivity of these compounds. For example, the Gibbs energies of activation for the reaction of cytosine and 1-methyl cytosine with Br2 were found to decrease with increasing solvent polarity. nih.gov
The electronic structure of uracil analogues is also key to understanding their spectroscopic properties. Quantum chemical calculations can predict vertical excitation energies and oscillator strengths, which can be compared with experimental absorption spectra. researchgate.net For example, for 5-NH2-Ura and 5-OH-Ura, simulated absorption spectra using the CC2/SVP method have been shown to correlate well with experimental data. researchgate.net
Table 1: Calculated Electronic Properties of Uracil Derivatives in Different Solvents nih.gov
| Compound | Solvent | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Cytosine | Water | 10.2 | 5.8 |
| Cytosine | DMSO | 8.5 | 5.5 |
| Cytosine | Chloroform | 7.1 | 5.3 |
| 1-Methyl Cytosine | Water | 9.8 | 5.7 |
| 1-Methyl Cytosine | DMSO | 8.1 | 5.4 |
| 1-Methyl Cytosine | Chloroform | 6.8 | 5.2 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions, over time. nih.govkallipos.gr These simulations are particularly valuable for flexible molecules like this compound and its analogues, where multiple conformations may exist and play a role in their biological activity.
MD simulations in explicit water have been used to analyze the conformational preferences of catalytically active peptides, revealing their flexibility and intrinsic preference for certain secondary structures like helical conformations. nih.gov Similar approaches can be applied to uracil analogues to understand how the sec-butyl group influences the conformational landscape of the uracil ring and its interactions with surrounding molecules, such as water or biological macromolecules.
The simulations can reveal dominant conformations and the frequency of different structural motifs, such as turns and coils. lambris.com For instance, in a study of compstatin (B549462) analogues, MD simulations provided a more detailed picture of the conformational properties than NMR data alone, identifying dominant conformations and observing other structural elements that were averaged out in experiments. lambris.com By tracking parameters like the radius of gyration and long-range interaction distances, MD simulations can confirm the tendency of molecules to adopt folded or extended conformations. nih.gov Furthermore, analyzing the radial distribution functions of water molecules around specific atoms can shed light on the strength and nature of solute-solvent interactions. nih.gov
Elucidation of Reaction Mechanisms via Advanced Computational Approaches
Advanced computational methods are crucial for elucidating complex reaction mechanisms, such as cyclization and oligomerization pathways of uracil derivatives. nih.gov These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, providing a detailed, step-by-step understanding of chemical transformations.
For example, computational studies have been employed to investigate the reaction of uracil derivatives with various reagents. nih.govacs.org By optimizing the geometries of reactants, transition states, and products using methods like B3LYP/6-31+G(d,p), researchers can calculate the Gibbs free energies of activation and reaction. nih.gov These calculations can reveal how factors like the solvent and the nature of substituents on the uracil ring affect the reaction kinetics and thermodynamics. nih.gov
A proposed reaction mechanism for the cyclization of certain uracil derivatives involves a palladium-catalyzed Sonogashira-Hagihara reaction. beilstein-journals.org Computational modeling can be used to investigate the intermediates and transition states in such catalytic cycles, helping to rationalize the observed product distribution and to optimize reaction conditions. Similarly, the mechanism of peroxydisulfate (B1198043) oxidation of 6-methyluracil (B20015) has been proposed based on experimental and likely computational insights. beilstein-journals.org
Analysis of Photophysical Properties and Excited State Pathways in Uracil Analogues
The interaction of uracil and its analogues with light is of significant interest due to their role in DNA photodamage and their potential use as photosensitizers in photodynamic therapy. nih.govohio-state.edu Computational methods are essential for understanding the complex photophysical and photochemical processes that occur upon UV irradiation.
Methods like multi-state complete active space second-order perturbation theory (MS-CASPT2) are used to explore the excited-state properties and relaxation pathways of uracil analogues. nih.govresearchgate.net These studies map out the potential energy surfaces of the lowest electronic states (e.g., S0, S1, S2, T1, T2) and identify critical points such as minima, conical intersections, and crossing points that govern the deactivation of the excited molecule. nih.govresearchgate.net
For example, studies on selenium-substituted uracils have shown that upon photoirradiation to the bright S2 state, the molecule rapidly relaxes to the S2 minimum and then moves to a nearby S2/S1 conical intersection to populate the S1 state. nih.govresearchgate.net Subsequent intersystem crossing to the triplet manifold is often highly efficient due to large spin-orbit couplings. nih.govresearchgate.net The position of substituents on the uracil ring can significantly influence the vertical and adiabatic excitation energies, excited-state properties, and the specific relaxation pathways. nih.govresearchgate.net
Table 2: Calculated Excited State Properties of Uracil Analogues researchgate.netnih.gov
| Compound | Excitation | Energy (eV) | Lifetime |
| 5-OH-Ura | S1 | 4.27 | 1.8 ns |
| 5-NH2-Ura | S1 | 3.96 | 12.0 ns |
| 2-selenouracil | S1/T1 spin-orbit coupling | 430.8 cm⁻¹ | - |
| 4-selenouracil | S1/T1 spin-orbit coupling | 426.8 cm⁻¹ | - |
Predictive Modeling for Structure-Activity Relationship (SAR) Elucidation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmedcraveonline.com This approach is widely used in drug discovery to predict the activity of new molecules and to guide the design of more potent and selective compounds. nih.gov
The general workflow for QSAR modeling involves several steps: data set preparation, calculation of molecular descriptors, feature selection, model building, and model validation. medcraveonline.comresearchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. nih.gov
For uracil analogues like this compound, QSAR models can be developed to predict their cytotoxic activity or other biological effects. nih.gov By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the structural features that are important for activity. nih.gov For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents revealed that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in model development. mdpi.com A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. medcraveonline.com
Investigation of Biological Activity and Mechanistic Insights Non Clinical Focus
In Vitro Cellular Responses to Substituted Uracil (B121893) Compounds
Modulation of Cellular Proliferation and Growth Kinetics in Immortalized Cell Lines
The impact of 5-substituted uracil derivatives on cell growth has been a subject of significant research, revealing that the nature of the substitution plays a critical role in the compound's effect on cell proliferation. researchgate.net Studies on immortalized cell lines, such as lung epithelial cells and myoblasts, demonstrate that these compounds can either stimulate or inhibit cell growth. researchgate.netnih.gov
For instance, investigations into various 5-substituted uracils on immortalized lung epithelial cells showed varied effects on cytotoxicity and proliferation. researchgate.net Compared to the known cell regeneration promoter 6-methyluracil (B20015), compounds like 5-carboxyuracil and 1,3-dimethyl-5-carboxyuracil exhibited lower cytotoxicity and a marked increase in the proliferation index. researchgate.net Conversely, other analogues demonstrate inhibitory effects. Research showed that 5-ethyluracil (B24673) could increase the lag phase and reduce the growth rate of cultures, an effect that was even more pronounced with its riboside derivative. researchgate.net Similarly, the riboside of 5-butyluracil (B12914804) was found to be a more potent inhibitor of cell growth than the free base, highlighting that modifications beyond the 5-position substitution can significantly influence biological activity. researchgate.net
The mechanisms underlying these changes in proliferation often involve the modulation of the cell cycle. ijbs.com Bioactive molecules can trigger variations in key cell cycle markers such as p21WAF, p53, and cyclin D1, leading to a reduction in cell proliferation. nih.gov Furthermore, signals from the extracellular matrix, mediated by integrin binding, are essential for cell cycle progression, and alterations in these pathways can switch cellular programs between proliferation and differentiation. nih.gov
| Compound | Effect on Immortalized Lung Cells | Reference |
|---|---|---|
| 5-Carboxyuracil | Low cytotoxicity; 25% increase in proliferation index vs. 6-methyluracil. | researchgate.net |
| 1,3-Dimethyl-5-carboxyuracil | Low cytotoxicity; 75% increase in proliferation index vs. 6-methyluracil. | researchgate.net |
| 5-Ethyluracil | Increased lag phase and decreased growth rate. | researchgate.net |
| 5-Butyluracil (Riboside) | Appreciably more inhibitory than the free base. | researchgate.net |
Effects on Nucleic Acid Synthesis and Related Metabolic Processes
A primary mechanism through which many uracil analogues exert their biological effects is by interfering with the synthesis of nucleic acids. researcher.lifecreative-biolabs.com As structural mimics of the natural pyrimidine (B1678525) base, these compounds can disrupt the intricate metabolic pathways involved in producing DNA and RNA. The anticancer activity of uracil derivatives is frequently linked directly to the inhibition of DNA biosynthesis. researcher.life
This interference can occur at multiple levels. Some antibacterial drugs that inhibit nucleic acid synthesis work by targeting crucial enzymes. creative-biolabs.com For example, quinolones inhibit DNA gyrase (topoisomerase II), an enzyme essential for relaxing supercoiled DNA to allow for replication, leading to fragmented chromosomes. creative-biolabs.combiomol.com Others, like rifamycins, bind to DNA-dependent RNA polymerase, which suppresses the initiation of RNA transcription. creative-biolabs.combiomol.com While these examples are from antibiotics, they illustrate the fundamental principle that targeting enzymes in the nucleic acid synthesis pathway is an effective strategy for inhibiting cell growth.
Uracil analogues can be metabolized within the cell into fraudulent nucleotides. These altered building blocks can then be incorporated into DNA or RNA, or they can inhibit enzymes essential for the synthesis of normal nucleic acids. This disruption halts the production of genetic material, which is catastrophic for rapidly dividing cells, such as cancer cells, or for viral replication. researcher.life The development of peptide nucleic acids (PNAs), which are synthetic mimics of nucleic acids, further underscores the therapeutic potential of targeting genetic material. nih.gov
Enzymatic Interaction Profiling in Non-Human or Recombinant Systems
Characterization of Enzyme Inhibition and Activation Profiles
The biological activity of substituted uracils is intrinsically linked to their ability to interact with and modulate the function of specific enzymes. Non-human and recombinant systems are invaluable for characterizing these interactions without the complexity of a whole-cell environment. A prominent example is the interaction of uracil analogues with viral enzymes, which is key to their antiviral properties.
Several 5-substituted uracil nucleoside analogues are potent inhibitors of viral thymidine (B127349) kinase. nih.gov For instance, certain halovinyl uracil analogues are readily converted by the Varicella-Zoster Virus (VZV) thymidine kinase into their monophosphate forms. nih.gov This phosphorylation is the first step in activating the drug, which can then exert its inhibitory effects on viral replication. Another clinically relevant example is (E)-5-(2-bromovinyl)uracil (BVU), which is known to be a powerful inhibitor of dihydropyrimidine (B8664642) dehydrogenase, an enzyme involved in pyrimidine metabolism. nih.gov Substituted uracils like Bromacil, used commercially as an herbicide, function by interfering with photosynthesis in plants, demonstrating that the uracil scaffold can be tailored to inhibit a wide variety of enzymatic processes across different biological systems. nih.gov
Mechanisms of Molecular Interaction with Enzyme Active Sites
Understanding how a molecule like 5-sec-butyluracil or its analogues binds to an enzyme requires a detailed examination of the enzyme's active site. The active site is a specific three-dimensional pocket where the substrate binds and catalysis occurs. nsf.gov The interaction is governed by a series of molecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nsf.govnih.gov
Computational modeling and structural biology studies reveal that specific amino acid residues within the active site are critical for binding and catalysis. nih.govchemrxiv.org For example, in studies of α-amylase, the catalytic residues Asp197 and Glu233 play a direct role in the chemical reaction, and their precise positioning relative to the substrate is essential. nih.gov The binding of a ligand like a uracil analogue can be stabilized through hydrogen-bonded bridges to key residues in the active site, such as glutamic acid or aspartic acid. biorxiv.org
The efficacy of this binding can be strongly influenced by external factors, particularly pH. biorxiv.org The protonation state of acidic residues in the active site can dramatically alter the binding affinity of a ligand. At a low pH, for example, protonation of a key glutamic acid residue can disrupt the hydrogen bonds necessary for ligand binding, thereby destabilizing the interaction. biorxiv.org Therefore, the molecular mechanism of enzyme inhibition by a uracil analogue is a dynamic process dependent on both the structure of the analogue and the specific microenvironment of the enzyme's active site.
Pre-clinical Antiviral Activity Assessments of Uracil Analogues
Uracil analogues have been extensively evaluated in pre-clinical models for their antiviral activity, with many derivatives showing high potency and selectivity against specific viruses, particularly those in the herpesvirus family. nih.govnih.gov
A series of 5-substituted uracil nucleosides featuring a cyclopropane (B1198618) sugar moiety were synthesized and assessed for their anti-herpetic activities. nih.gov Among these, the (E)-5-halovinyluracil derivatives demonstrated superior activity against Varicella-Zoster Virus (VZV) when compared to the standard antiviral drug Acyclovir. nih.gov The bromo-, chloro-, and iodo-vinyl analogues were all identified as potent inhibitors of VZV. nih.govnih.gov The most potent of these compounds was found to be 40-60 times more potent than Acyclovir against clinical isolates of VZV. nih.gov
Similarly, another study involving cyclobutyl analogues of 5-(2-halovinyl)uracils confirmed their potent and selective inhibition of VZV. nih.gov These compounds were significantly less inhibitory toward other viruses like human cytomegalovirus (HCMV) and herpes simplex viruses 1 and 2 (HSV-1, HSV-2), indicating a high degree of selectivity. nih.gov The mechanism of action for these compounds relies on their phosphorylation by the viral thymidine kinase, a step that does not proceed efficiently to the diphosphate (B83284) form, suggesting a specific mode of interference with the viral replication cycle. nih.gov This targeted activation by a viral enzyme, coupled with low inhibition of host cell growth, results in highly favorable in-vitro therapeutic indices. nih.gov
| Compound/Analogue Class | Target Virus | IC50 / Activity | Reference |
|---|---|---|---|
| (E)-5-(2-bromovinyl)uracil cyclopropane derivative | VZV (Kawaguchi strain) | 0.027 µg/mL | nih.gov |
| (E)-5-(2-chlorovinyl)uracil cyclopropane derivative | VZV (Kawaguchi strain) | 0.070 µg/mL | nih.gov |
| (E)-5-(2-iodovinyl)uracil cyclopropane derivative | VZV (Kawaguchi strain) | 0.054 µg/mL | nih.gov |
| Acyclovir (reference) | VZV (Kawaguchi strain) | 3.4 µg/mL | nih.gov |
| 5-(2-halovinyl)uracil cyclobutyl analogues | VZV | Potent inhibitors | nih.gov |
| 5-(2-halovinyl)uracil cyclobutyl analogues | HCMV, HSV-1, HSV-2 | Less inhibitory | nih.gov |
Other Investigated Biological Activities in Model Systems
The biological profile of this compound and its related isomer, 5-butyluracil, has been explored in several non-clinical model systems, primarily focusing on its potential antiviral and antibacterial properties. It is important to note that many studies refer to "5-butyluracil" without specifying the precise isomeric form of the butyl group, which necessitates careful interpretation of the findings. Research has indicated that this compound possesses notable biological activities, with investigations into its potential as an antiviral agent and an enzyme inhibitor. smolecule.com
Antiviral Activity Screening
A key area of investigation for 5-alkyluracils has been their efficacy against various viruses. In a primary screening for chemotherapeutic agents against adenovirus type-1, 5-butyluracil was among the compounds selected for further testing. However, in a subsequent secondary screening, it did not demonstrate a significant inhibitory effect on this virus. jst.go.jp The same study also reported that 5-butyluracil was inactive against poliomyelitis virus and vaccinia virus. jst.go.jp
Further research into 5-substituted uracil derivatives has provided additional context. While 5-butyluracil itself showed limited activity, its corresponding nucleoside, 5-butyluracil-1-β-D-ribofuranoside, was found to possess activity against both RNA and DNA viruses and exhibited a broader antiviral spectrum than the reference compound 5-fluorodeoxyuridine. Similarly, studies on the arabinofuranosyl (araU) nucleoside derivatives showed that 5-butyl-araU had very weak antiherpes activity.
Inhibition of Growth in Model Organisms
The effects of 5-substituted uracils on bacterial growth have also been examined. In a study using a thymine-requiring mutant of Escherichia coli, the riboside of 5-butyluracil was identified as one of the most potent compounds tested for growth inhibition, proving to be considerably more inhibitory than the free base form. researchgate.net This suggests that the mechanism of growth inhibition is likely associated with the compound's impact on the synthesis of ribonucleic acid (RNA) within the bacterial cells. researchgate.net
The following table summarizes the reported biological activities of 5-butyluracil in various model systems based on available research.
Table 1: Summary of Investigated Biological Activities of 5-Butyluracil
| Model System/Organism | Activity Investigated | Compound Tested | Observed Finding | Reference(s) |
|---|---|---|---|---|
| Adenovirus (Type-1) | Antiviral | 5-Butyluracil | Selected in primary screen; inactive in secondary screen. | jst.go.jp |
| Poliomyelitis virus | Antiviral | 5-Butyluracil | No inhibitory effect observed. | jst.go.jp |
| Vaccinia virus | Antiviral | 5-Butyluracil | No inhibitory effect observed. | jst.go.jp |
Structure Activity Relationship Sar Studies and Rational Analog Design
Systematic Chemical Modifications of the Uracil (B121893) Core and Sec-Butyl Moiety
Systematic modification of a lead compound is a cornerstone of drug discovery, allowing chemists to determine the importance of different structural elements. tandfonline.com For 5-sec-butyluracil, this involves discrete alterations to both the heterocyclic uracil ring and the appended sec-butyl group.
Uracil Core Modifications: The uracil ring presents several positions amenable to chemical alteration, including the N1 and N3 nitrogen atoms and the C6 carbon.
N-Substitution: Alkylation or arylation at the N1 and N3 positions can significantly impact a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. For instance, in a series of uracil urea (B33335) derivatives, substitution at the N1 position with various alkyl and phenylalkyl moieties was explored to enhance inhibitory potency and selectivity. rsc.org
C6-Substitution: The C6 position, adjacent to the C5-substituent, can also be modified. Studies on 5-alkyl-6-substituted uracils have shown that introducing groups like chloro or piperazinyl moieties at C6 can influence antibacterial activity. mdpi.com The nature of the C6 substituent appears to be a key determinant of biological effect, sometimes more so than the C5-alkyl group itself. mdpi.com
Sec-Butyl Moiety Modifications: The sec-butyl group at the C5 position is a critical determinant of biological activity. Its size, shape, and lipophilicity can be systematically varied to probe the binding pocket of a target enzyme or receptor.
Alkyl Chain Variation: SAR studies on 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils have demonstrated a clear relationship between the size of the C5-alkyl group and antiviral potency. nih.gov As the alkyl chain length increases (e.g., from methyl to ethyl, propyl, butyl), there is often a corresponding change in biological activity, which can either increase or decrease depending on the specific target. nih.govresearchgate.net For example, in one study, increasing the alkyl side chain by one carbon unit progressively decreased antiherpetic potency. nih.gov
Introduction of Unsaturation and Rings: Replacing the alkyl chain with moieties that mimic the conformational and electronic properties of natural ligands can dramatically improve activity. rsc.org For instance, incorporating phenylalkyl or biphenyl (B1667301) groups in place of a simple alkyl chain led to significantly improved inhibitory potency in a series of uracil-based enzyme inhibitors. rsc.org
A summary of common modification sites on the uracil core is presented below.
| Modification Site | Type of Modification | Potential Impact |
| C5 | Halogenation (e.g., -Br, -F) | Alters electronic properties, can enhance reactivity and potency. researchgate.net |
| Alkyl/Aryl Variation | Modulates size, lipophilicity, and steric interactions with target. nih.govnih.gov | |
| Introduction of Heterocycles | Can introduce new binding interactions and improve activity. scirp.org | |
| N1 / N3 | Alkylation / Acylation | Affects solubility, membrane permeability, and prodrug potential. rsc.orgnih.gov |
| C6 | Substitution (e.g., -Cl, -CH3) | Influences electronic distribution and steric profile of the ring. mdpi.com |
Elucidation of Key Structural Features Essential for Modulated Biological Activity
Through systematic modifications, researchers can identify the specific structural features of this compound analogs that are essential for their biological function.
The C5-Substituent: The C5 position of the uracil ring is widely recognized as a critical site for introducing modifications that can enhance biological activity. researchgate.netresearcher.life The nature of the substituent at this position—be it alkyl, halo, or aryl—can profoundly influence the molecule's interaction with biological targets. rsc.orgresearchgate.net
Size and Lipophilicity: For 5-alkyluracils, the size of the alkyl group is crucial. The sec-butyl group provides a specific level of lipophilicity and a defined steric profile that can be optimal for fitting into a hydrophobic binding pocket on a target protein. In a study of 5-alkyluracil nucleosides, the ribosides of 5-ethyluracil (B24673) and 5-butyluracil (B12914804) were found to be the most potent compounds tested, suggesting an optimal range for the alkyl substituent's size. researchgate.net
Electronic Effects: The introduction of electron-withdrawing groups, such as halogens, at the C5 position is a common strategy. In one series of uracil derivatives, C5 electron-withdrawing substituents were found to be preferable for achieving optimal potency. rsc.org
The Uracil Pharmacophore: The uracil ring itself is a key pharmacophore, serving as a scaffold that correctly orients the crucial C5-substituent. Its hydrogen bond donor (N-H) and acceptor (C=O) groups are often essential for anchoring the molecule within a receptor's active site.
N1-Side Chain: In many uracil-based compounds, the substituent at the N1 position is vital for activity. For acyclic nucleoside analogs, a penciclovir-like side chain at N1 was identified as a key structural feature for achieving potent antitumor activity in combination with C5-alkynyl modifications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Capabilities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models take the form of an equation:
Activity = f (Molecular Descriptors) + error
By quantifying molecular properties (descriptors), such as electronic, steric, and hydrophobic parameters, QSAR can predict the activity of novel compounds before they are synthesized. researchgate.net A QSAR model's robustness is assessed by statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (q²). Generally, a model is considered acceptable if R² > 0.6 and q² > 0.5. researchgate.net
While specific QSAR models for this compound are not widely published, studies on related 5-substituted uracil derivatives demonstrate the utility of this approach. For example, a QSAR study on orally active uracil derivatives acting as hGnRH-R antagonists found that descriptors related to surface area, atomic charges, and frontier electron density were critical for predicting binding affinity. researchgate.net The models suggested that compounds with a reduced surface area and specific charge distributions would have higher activity. researchgate.net
To illustrate the concept, a hypothetical QSAR dataset for a series of 5-alkyluracil analogs is presented below. Researchers would synthesize these compounds, measure their biological activity (e.g., IC₅₀), calculate various molecular descriptors, and then use statistical methods to derive a predictive model.
| Compound | C5-Substituent (R) | Biological Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molecular Weight | Steric Parameter (e.g., MR) |
| 1 | -Methyl | 50.2 | 0.55 | 126.1 | 5.65 |
| 2 | -Ethyl | 25.8 | 1.02 | 140.1 | 10.30 |
| 3 | -Propyl | 15.1 | 1.55 | 154.2 | 14.96 |
| 4 | -Isopropyl | 18.5 | 1.40 | 154.2 | 14.96 |
| 5 | -sec-Butyl | 8.3 | 1.97 | 168.2 | 19.62 |
| 6 | -tert-Butyl | 22.4 | 1.85 | 168.2 | 19.62 |
| 7 | -Pentyl | 12.9 | 2.08 | 182.2 | 24.28 |
This table is illustrative and does not represent real experimental data.
Rational Design Principles for Novel this compound-Based Chemical Entities
The insights gained from SAR and QSAR studies culminate in a set of rational design principles that guide the synthesis of new, potentially more effective molecules. mdpi.com For creating novel entities based on the this compound scaffold, these principles include:
Optimize the C5-Substituent: The C5 position is the primary focus for optimization. Based on the target, the sec-butyl group can be fine-tuned by:
Altering Lipophilicity and Size: Systematically replacing the sec-butyl group with other alkyl groups (e.g., cyclopentyl, isopentyl) to probe for optimal hydrophobic and steric interactions within the target's binding pocket.
Introducing Electronic Features: Incorporating electron-withdrawing or electron-donating groups onto the substituent to modulate electronic interactions with the target.
Conformational Constraint: Replacing the flexible sec-butyl group with a more rigid cyclic structure (e.g., a cyclobutyl or cyclopentyl ring) can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.
Leverage the Uracil Core: The uracil ring should be considered a versatile scaffold. Introducing substituents at the N1, N3, or C6 positions can be used to modulate pharmacokinetic properties or introduce additional points of interaction with the biological target. rsc.orgmdpi.com
Hybrid Molecule Approach: A powerful design strategy involves creating hybrid molecules that combine the this compound scaffold with another known pharmacophore. For example, linking the uracil moiety to other heterocyclic systems like 1,2,3-triazole or coumarin (B35378) has been shown to produce potent bioactive agents. researchgate.net
Employ In Silico Tools: Rational drug design should be an iterative process involving both synthesis and computational modeling. mdpi.com Initial SAR findings can be used to build a QSAR model. This model can then be used to screen a virtual library of designed analogs, prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the discovery process. researchgate.netmdpi.com
Non Human Metabolic Pathway Analysis of Sec Butylated Uracil Analogues
The study of how chemical compounds are metabolized in biological systems is crucial for understanding their behavior and potential effects. While direct metabolic data for 5-sec-butyluracil is not extensively available in published literature, insights can be drawn from structurally related compounds, such as the herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil). The following sections detail the metabolic pathways of this related compound in non-human systems, providing a model for the potential biotransformation of uracils containing a sec-butyl group. It is important to note that in Bromacil, the sec-butyl group is attached at the N-3 position of the uracil (B121893) ring, which may influence its metabolic fate compared to a C-5 substitution.
Emerging Research Frontiers and Methodological Advancements
Development of Novel Synthetic Methodologies for Complex Sec-Butyluracil Analogues
The creation of structurally diverse and complex analogues of 5-sec-Butyluracil is fundamental to exploring their therapeutic potential. Researchers are moving beyond traditional methods to develop more efficient, scalable, and versatile synthetic routes.
Modern synthetic strategies increasingly employ methods like photocatalysis, domino reactions, and catalytic hydrogen atom transfer (HAT) to access novel chemical structures that were previously difficult to synthesize. unistra.fr For instance, visible light-induced bromination using N-bromosuccinimide (NBS) in a falling film looping photoreactor has been demonstrated as a rapid and scalable method for producing 5-bromouracil (B15302) derivatives, which are key intermediates for further functionalization. chemrxiv.org This approach offers a greener alternative to traditional bromination methods and shows excellent tolerance for various substituents on the uracil (B121893) ring. chemrxiv.org
Another key area is the C-H functionalization of the pyrimidine (B1678525) core, which allows for the direct introduction of various substituents without the need for pre-functionalized starting materials. The synthesis of 5-alkyl derivatives has been achieved through the condensation of silylated bases with sugar moieties, followed by deprotection. tandfonline.com More complex syntheses, such as those for 5-amino derivatives and their 5′-norcarbocyclic analogues, often rely on the substitution of a bromine atom in 5-bromouracil. mdpi.com These methodologies are critical for creating libraries of complex analogues, including those with bulky or chiral side chains like the sec-butyl group, to probe structure-activity relationships (SAR).
Furthermore, novel methods are being developed for creating uracil-based hybrids, where the uracil scaffold is combined with other pharmacophores to achieve dual or enhanced activity. mdpi.com The synthesis of these complex molecules often requires multi-step reaction sequences that benefit from modern catalytic systems and purification techniques.
Table 1: Comparison of Synthetic Methodologies for Uracil Analogues
| Methodology | Description | Advantages | Relevant Intermediates/Products |
| Visible Light Photocatalysis | Uses light energy to drive chemical reactions, such as bromination. | Green, scalable, high efficiency. chemrxiv.org | 5-Bromouracil derivatives. chemrxiv.org |
| Palladium-Catalyzed Cross-Coupling | Forms carbon-carbon bonds to attach alkyl or aryl groups at the C-5 position. | High functional group tolerance, versatile. | C-5 allyl, propyl, and propenyl uracil nucleosides. tandfonline.com |
| Nucleophilic Substitution | Substitution of a leaving group (e.g., bromine) at the C-5 position with various nucleophiles. | Straightforward, widely applicable. mdpi.com | 5-Amino and 5-arylaminouracil derivatives. mdpi.com |
| Domino Reactions | Multiple bond-forming reactions occur in a single synthetic operation. | High atom economy, increased complexity in fewer steps. unistra.fr | Complex heterocyclic systems fused to the uracil ring. |
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the reaction mechanisms of this compound analogues and their interactions with biological targets is crucial for rational drug design. Advanced spectroscopic techniques are providing unprecedented insights into these processes in real-time.
Time-resolved spectroscopy, for example, allows researchers to monitor molecular dynamics on ultrafast timescales. numberanalytics.com Time-resolved X-ray photoelectron spectroscopy (TR-XPS) has been used to study the electronic and nuclear relaxation dynamics of photoexcited uracil in the gas phase. arxiv.org By exciting the molecule with a UV laser and probing with X-ray pulses, scientists can track changes in the core-level binding energies of specific atoms (O, N, C), providing a detailed picture of the relaxation pathway through different electronic states. arxiv.org Such studies have predicted significant chemical shifts for core ionizations in excited states, which can be experimentally verified. arxiv.org
For studying enzymatic reactions, fluorescence-based real-time analysis offers a powerful tool. A notable example is the use of a molecular beacon—a hairpin-shaped oligonucleotide with a fluorophore and a quencher—to monitor the activity of Uracil DNA glycosylase (Ung). researchgate.net When the enzyme excises the uracil base from the beacon, the hairpin structure is destabilized, leading to an increase in fluorescence. researchgate.net This method allows for the continuous, real-time measurement of enzymatic activity and can be adapted to study the processing of various uracil analogues. researchgate.net
"Operando" spectroscopy is another emerging frontier, where multiple spectroscopic techniques (e.g., IR, Raman, UV-vis) are combined to study a catalytic process as it happens. abo.fi This approach provides complementary information, helping to identify transient species and elucidate complex reaction mechanisms. abo.fi For uracil derivatives, techniques like 2D NMR and Fourier Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation and confirming the identity of synthetic products. asianpubs.orgnumberanalytics.comsolubilityofthings.com
Table 2: Advanced Spectroscopic Techniques in Uracil Research
| Technique | Principle | Application | Key Insights |
| Time-Resolved XPS | Probes core-level electron binding energies following photoexcitation. | Studying ultrafast electronic and nuclear dynamics of uracil. arxiv.org | Relaxation pathways, excited state lifetimes. arxiv.org |
| Fluorescence Real-Time Assay | Uses fluorescent probes that signal a specific molecular event (e.g., bond cleavage). | Real-time monitoring of enzyme kinetics (e.g., uracil excision). researchgate.net | Enzymatic activity, reaction rates, inhibitor screening. researchgate.net |
| Operando Spectroscopy | Simultaneous application of multiple spectroscopic methods to a reacting system. | Elucidating complex catalytic reaction mechanisms. abo.fi | Identification of active sites and transient intermediates. abo.fi |
| 2D NMR Spectroscopy | Correlates frequencies of different nuclei to reveal through-bond and through-space connectivities. | Detailed structural elucidation of complex uracil analogues. numberanalytics.commdpi.com | Molecular conformation, stereochemistry. tandfonline.commdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. ewadirect.comresearchgate.net These computational tools are increasingly being applied to the design of uracil analogues to predict their biological activity and optimize their properties.
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are now routinely used to design and evaluate new compounds in silico before their synthesis. rsc.org For example, researchers have designed novel uracil derivatives as HIV capsid protein inhibitors by using docking to predict their binding modes and affinities. rsc.org MD simulations were then used to validate the stability of the predicted protein-ligand complexes. rsc.orgresearchgate.net
A significant advancement is the development of automated workflows that integrate ML with molecular building tools. The open-source workflow FEgrow, for instance, uses a hybrid of machine learning and molecular mechanics to build and score congeneric series of ligands in protein binding pockets. chemrxiv.org This tool has been successfully used to build a set of 13 uracil-based inhibitors of the SARS-CoV-2 main protease, demonstrating its utility in guiding lead optimization. chemrxiv.org Such approaches streamline the process of generating reliable binding poses for free energy calculations, a critical step in computational drug design. chemrxiv.org
Table 3: AI and Machine Learning Applications in Uracil Analogue Research
| AI/ML Technique | Application | Example |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein target. | Designing uracil-azole hybrids as cytotoxic agents targeting EGFR. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of protein-ligand complexes. | Validating the binding of uracil derivatives to the HIV capsid protein. rsc.org |
| Machine Learning Regression/Classification | Predicts biological activity (e.g., IC50) or classifies compounds as active/inactive based on their structure. | Forecasting cancer progression based on uracil levels. opendentistryjournal.com |
| Generative Models (e.g., GANs) | Designs novel molecular structures with desired properties. | Generating novel optimized layout configurations for circuits, a principle applicable to molecular design. researchgate.net |
| Hybrid ML/MM Workflows | Automates the building and scoring of new analogues from a known core structure. | Using FEgrow to build and score uracil-based inhibitors for free energy calculations. chemrxiv.org |
Exploration of Intermolecular Interactions with Biological Macromolecules in Model Systems
The biological effect of this compound and its analogues is dictated by their interactions with macromolecules like proteins and nucleic acids. Understanding these non-covalent interactions at a molecular level is crucial for explaining their mechanism of action and for designing more potent and selective molecules.
The primary forces driving these interactions include hydrogen bonds, electrostatic interactions (including salt bridges), hydrophobic interactions, and pi-stacking. researchgate.netias.ac.in The uracil ring itself is capable of forming multiple hydrogen bonds through its N-H and C=O groups, which are critical for its recognition in biological systems. The sec-butyl group at the C-5 position primarily engages in hydrophobic and van der Waals interactions, which can significantly enhance binding affinity by displacing water molecules from a protein's binding pocket.
Computational methods are indispensable for studying these interactions. Molecular docking studies on uracil-based inhibitors have revealed key hydrogen bonds and hydrophobic contacts within the active sites of target proteins. rsc.orgresearchgate.net For example, in the design of quinoline-uracil hybrids as carbonic anhydrase inhibitors, computational approaches were used to evaluate the possible binding modes of the ligands at the enzyme's active site. mdpi.com
Advanced computational models like ATOMICA aim to learn universal representations of intermolecular interactions that are generalizable across different types of molecules, including proteins, nucleic acids, and small molecules. biorxiv.org Such models recognize that while the molecules are chemically distinct, their interactions are governed by similar fundamental forces. biorxiv.org Databases that curate structural information on DNA-protein and RNA-protein complexes are also vital resources for this research, providing detailed information on hydrogen bonds, water bridges, and hydrophobic interactions at the interface. scienceopen.comnih.gov
Experimental studies provide crucial validation for computational predictions. For instance, theoretical calculations combined with negative ion photoelectron spectroscopy have been used to investigate how 5-substituted uracils might function as DNA radiosensitizers, a process dependent on their interaction with and incorporation into DNA. acs.org
Table 4: Key Intermolecular Interactions for Uracil Analogues
| Interaction Type | Description | Role in Binding of Uracil Analogues |
| Hydrogen Bonding | Attraction between a hydrogen atom and an electronegative atom (O, N). | Primary recognition force for the uracil ring with protein or nucleic acid residues. researchgate.netscienceopen.com |
| Hydrophobic Interactions | Tendency of nonpolar groups (like sec-butyl) to aggregate in aqueous solution. | Enhances binding affinity by interaction with nonpolar pockets on the macromolecule. researchgate.net |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Can occur between the uracil ring and aromatic amino acid residues (e.g., Phe, Tyr, Trp). researchgate.net |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the ligand-macromolecule complex. biorxiv.org |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Guides the ligand into the binding site and contributes to binding specificity. researchgate.net |
Q & A
Q. What are the recommended methods for synthesizing 5-sec-Butyluracil, and how can experimental reproducibility be ensured?
- Methodological Answer: Synthesis typically involves alkylation of uracil derivatives using sec-butyl halides or Mitsunobu reactions. To ensure reproducibility:
- Document reaction conditions (solvent, temperature, catalyst) in detail, including purification steps (e.g., column chromatography, recrystallization) .
- Characterize products using H/C NMR, HPLC, and mass spectrometry. For new compounds, provide full spectral data and purity analysis (>95%) .
- Include negative controls (e.g., reactions without catalysts) to validate specificity .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Use accelerated stability testing: incubate the compound in buffers (pH 1–12) at 25°C, 37°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) .
- Analyze degradation via HPLC-UV or LC-MS. Quantify degradation products and calculate half-life using first-order kinetics .
- Report deviations (e.g., unexpected byproducts) in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound across studies be systematically resolved?
- Methodological Answer:
- Conduct a meta-analysis of published datasets, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity .
- Replicate key studies with standardized protocols (e.g., uniform cell lines, inhibitor concentrations). Use ANOVA to identify significant inter-study variability .
- Apply QSAR (Quantitative Structure-Activity Relationship) models to predict activity discrepancies based on structural analogs .
Q. What computational strategies are effective for predicting the metabolic pathways of this compound?
- Methodological Answer:
- Use in silico tools like SwissADME or GLORYx to simulate phase I/II metabolism. Validate predictions with in vitro hepatocyte assays .
- Compare results with isotopic labeling studies (e.g., C tracing) to track metabolite formation in vivo .
- Cross-reference findings with databases like PubChem or ChEMBL for known metabolic profiles of structurally related uracil derivatives .
Q. What methodologies are critical for analyzing the intermolecular interactions of this compound with DNA/RNA polymerases?
- Methodological Answer:
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities () .
- Perform X-ray crystallography or cryo-EM to resolve 3D structures of polymerase-ligand complexes. Use PyMOL for binding site visualization .
- Validate functional inhibition via primer extension assays under kinetic conditions .
Methodological Best Practices
Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?
- Methodological Answer:
- Measure experimental logP using shake-flask (water/octanol) or HPLC-derived methods. Compare with computational predictions (e.g., ChemAxon, ACD/Labs) .
- Adjust for ionization effects (pKa correction) and validate with multiple solvent systems .
- Report statistical confidence intervals (e.g., ±0.1 log units) to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
